H-His-Ser-Ser-Lys-Leu-Gln-Ser-Ala-OH

Catalog No.
S14804519
CAS No.
500895-71-6
M.F
C35H60N12O13
M. Wt
856.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
H-His-Ser-Ser-Lys-Leu-Gln-Ser-Ala-OH

CAS Number

500895-71-6

Product Name

H-His-Ser-Ser-Lys-Leu-Gln-Ser-Ala-OH

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]propanoic acid

Molecular Formula

C35H60N12O13

Molecular Weight

856.9 g/mol

InChI

InChI=1S/C35H60N12O13/c1-17(2)10-23(31(55)43-22(7-8-27(38)51)30(54)46-24(13-48)32(56)41-18(3)35(59)60)44-29(53)21(6-4-5-9-36)42-33(57)26(15-50)47-34(58)25(14-49)45-28(52)20(37)11-19-12-39-16-40-19/h12,16-18,20-26,48-50H,4-11,13-15,36-37H2,1-3H3,(H2,38,51)(H,39,40)(H,41,56)(H,42,57)(H,43,55)(H,44,53)(H,45,52)(H,46,54)(H,47,58)(H,59,60)/t18-,20-,21-,22-,23-,24-,25-,26-/m0/s1

InChI Key

FRZGALIHEMGXNG-MCKDWDGJSA-N

Canonical SMILES

CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)NC(C)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CC1=CN=CN1)N

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CC1=CN=CN1)N

The compound H-His-Ser-Ser-Lys-Leu-Gln-Ser-Ala-OH is a linear peptide consisting of eight amino acids, with a C-terminal hydroxyl group. The sequence includes the following amino acids: Histidine, Serine, Lysine, Leucine, Glutamine, and Alanine. This specific arrangement of amino acids contributes to the compound's unique properties and potential biological functions. Peptides like this one are crucial in various biochemical processes and can serve as signaling molecules or precursors to larger biomolecules.

, including hydrolysis, oxidation, and phosphorylation. Hydrolysis can occur under acidic or basic conditions, leading to the breakdown of the peptide into its constituent amino acids. The specific sequence of H-His-Ser-Ser-Lys-Leu-Gln-Ser-Ala-OH may also participate in enzyme-catalyzed reactions, where enzymes recognize specific sequences for cleavage or modification. For instance, serine residues can be phosphorylated by kinases, altering the peptide's activity and interactions within biological systems.

Peptides such as H-His-Ser-Ser-Lys-Leu-Gln-Ser-Ala-OH exhibit various biological activities depending on their sequence and structure. They may function as hormones, neurotransmitters, or antimicrobial agents. For example, histidine is known for its role in buffering pH in biological systems and can participate in enzyme catalysis due to its imidazole side chain. Similarly, lysine is often involved in protein interactions and modifications. The presence of serine may also indicate potential sites for post-translational modifications like phosphorylation.

The synthesis of H-His-Ser-Ser-Lys-Leu-Gln-Ser-Ala-OH can be achieved through several methods:

  • Solid-phase peptide synthesis (SPPS): This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid support.
  • Liquid-phase synthesis: Involves synthesizing peptides in solution, which can be advantageous for certain sequences or when larger quantities are needed.
  • Enzymatic synthesis: Utilizing enzymes such as proteases or ligases to facilitate the formation of peptide bonds under mild conditions.

Recent advancements in macrocyclization techniques have also provided new avenues for synthesizing cyclic peptides that may include similar sequences .

Peptides like H-His-Ser-Ser-Lys-Leu-Gln-Ser-Ala-OH have diverse applications:

  • Pharmaceuticals: Potential use as therapeutic agents targeting specific receptors or pathways.
  • Biotechnology: Utilized in the development of biosensors or as components in drug delivery systems.
  • Research: Serve as tools for studying protein interactions and functions within cells.

Interaction studies involving H-His-Ser-Ser-Lys-Leu-Gln-Ser-Ala-OH can provide insights into its biological role:

  • Receptor Binding: Investigating how this peptide interacts with specific receptors can elucidate its signaling pathways.
  • Protein-protein Interactions: Understanding how this peptide interacts with other proteins can reveal its function in cellular processes.
  • Inhibition Studies: Assessing how this peptide affects enzymatic activity can help identify its role as an inhibitor or activator.

Several peptides share structural similarities with H-His-Ser-Ser-Lys-Leu-Gln-Ser-Ala-OH. Here are some notable examples:

Compound NameStructureUnique Features
H-His-Met-Arg-Ser-Ala-MetHis-Met-Arg-Ser-AlaInvolves methionine which has unique sulfur chemistry
H-Asp-Trp-Gly-Thr-Phe-CysAsp-Trp-Gly-Thr-Phe-CysContains cysteine which forms disulfide bonds
H-Gly-Phe-Lys-GlnGly-Phe-Lys-GlnGlycine provides flexibility in structure

These compounds differ primarily in their amino acid composition and sequence, impacting their biochemical properties and biological activities.

XLogP3

-8.2

Hydrogen Bond Acceptor Count

16

Hydrogen Bond Donor Count

15

Exact Mass

856.44028002 g/mol

Monoisotopic Mass

856.44028002 g/mol

Heavy Atom Count

60

Dates

Modify: 2024-08-10

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